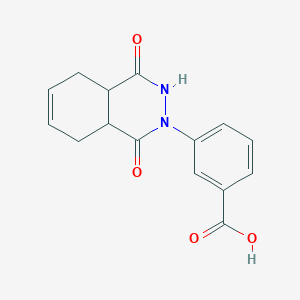

3-(1,4-Dioxo-1,2,3,4,4a,5,8,8a-octahydrophthalazin-2-yl)benzoic acid

Description

3-(1,4-Dioxo-1,2,3,4,4a,5,8,8a-octahydrophthalazin-2-yl)benzoic acid is a phthalazinedione derivative characterized by a bicyclic phthalazinedione core fused with a benzoic acid moiety. Synthesis typically involves condensation reactions using intermediates like dibenzobarallene, with modifications to enhance antibacterial properties . Its derivatives exhibit enhanced antibacterial activity when functionalized with arylidene, benzothiophene, or triazole groups, as demonstrated in pharmacological studies .

Properties

IUPAC Name |

3-(1,4-dioxo-4a,5,8,8a-tetrahydro-3H-phthalazin-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c18-13-11-6-1-2-7-12(11)14(19)17(16-13)10-5-3-4-9(8-10)15(20)21/h1-5,8,11-12H,6-7H2,(H,16,18)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOYGKWITUVKAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)NN(C2=O)C3=CC=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,4-Dioxo-1,2,3,4,4a,5,8,8a-octahydrophthalazin-2-yl)benzoic acid typically involves multi-step organic reactions. One common approach is the cyclization of phthalic anhydride with hydrazine to form phthalazine derivatives, followed by further functionalization to introduce the benzoic acid moiety.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

Reduction: Reduction reactions can be performed on the double bonds within the phthalazine ring.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzene ring are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles such as amines and halides can be used, with reaction conditions varying based on the specific reagents.

Major Products Formed:

Oxidation: Esters, amides, and carboxylic acids.

Reduction: Saturated phthalazine derivatives.

Substitution: Substituted benzene derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(1,4-Dioxo-1,2,3,4,4a,5,8,8a-octahydrophthalazin-2-yl)benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of 3-(1,4-Dioxo-octahydrophthalazin-2-yl)benzoic Acid and Analogues

Key Insights :

- The target compound’s bicyclic phthalazinedione core distinguishes it from monocyclic analogues like benzo-1,4-oxathiins or thiadiazoles.

Key Insights :

- The target compound’s synthesis relies on specialized intermediates (e.g., dibenzobarallene), whereas benzo-oxathiins utilize readily available thiadiazoles .

- Benzodioxane carboxylates employ straightforward esterification, contrasting with the multi-step protocols for dithiazepinones .

Table 3: Pharmacological Profiles

Key Insights :

- The target compound’s derivatives show superior antibacterial activity compared to anticancer-focused dithiazepinones .

- Functionalization (e.g., triazole addition) significantly enhances its potency, a strategy less explored in benzodioxanes or oxathiins .

Biological Activity

3-(1,4-Dioxo-1,2,3,4,4a,5,8,8a-octahydrophthalazin-2-yl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a dioxo-phthalazine moiety attached to a benzoic acid group. Its molecular formula is , and it possesses significant chemical stability and solubility in organic solvents.

| Property | Value |

|---|---|

| Molecular Weight | 246.23 g/mol |

| Density | 1.34 g/cm³ |

| Melting Point | 210 °C |

| Solubility | Soluble in DMSO and DMF |

Antimicrobial Activity

Research has shown that derivatives of benzoic acid exhibit antimicrobial properties. A study indicated that compounds similar to this compound demonstrated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .

Antioxidant Properties

Antioxidant assays revealed that this compound can scavenge free radicals effectively. The antioxidant capacity was evaluated using the DPPH assay where it showed a significant reduction in the DPPH radical concentration. This suggests potential applications in preventing oxidative stress-related diseases .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases .

The biological activity of this compound is believed to be mediated through several pathways:

- Proteasomal Pathway Activation : Similar compounds have been shown to enhance proteasome activity which is crucial for protein degradation and cellular homeostasis .

- Cathepsin Activation : The compound has been identified as a potential modulator of cathepsins B and L which are involved in protein catabolism and apoptosis .

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of various benzoic acid derivatives including our compound against multiple bacterial strains. The results indicated a Minimum Inhibitory Concentration (MIC) of 125 µg/mL against E. faecium .

- Antioxidant Study : In another study focusing on antioxidant properties, the compound was tested against standard antioxidants like ascorbic acid and showed comparable results in scavenging DPPH radicals .

Q & A

Q. What are the recommended methodologies for synthesizing and purifying 3-(1,4-dioxo-octahydrophthalazin-2-yl)benzoic acid derivatives?

Answer: Synthesis typically involves diazotization and coupling reactions. For example, diazotization of substituted amines (e.g., 4,6-disubstituted-2-aminobenzothiazole) with sodium nitrite in acidic conditions (0–5°C) generates diazonium salts, which are coupled with phenolic carboxylic acids under alkaline conditions to form azo-benzoic acid derivatives . Purification methods include recrystallization, thin-layer chromatography (TLC, e.g., hexane/EtOH 1:1 for monitoring), and column chromatography. Yields and purity depend on stoichiometry, temperature control, and solvent selection .

Q. How can the structural integrity of this compound be confirmed experimentally?

Answer: A multi-technique approach is essential:

- Elemental analysis (C, H, N) to verify stoichiometry .

- FT-IR spectroscopy to identify functional groups (e.g., carbonyl stretching at ~1670–1720 cm⁻¹ for diketone and carboxylic acid moieties) .

- ¹H/¹³C NMR for regiochemical confirmation. For example, aromatic protons in the benzoic acid moiety appear as distinct doublets (δ 7.5–8.1 ppm), while phthalazine protons show characteristic multiplet patterns (δ 4.5–5.5 ppm for octahydro protons) .

- UV-Vis spectroscopy to assess conjugation (e.g., λmax ~350–450 nm for azo derivatives) .

Q. What strategies optimize the determination of acidity constants (pKa) for phenolic and carboxylic protons in such derivatives?

Answer: Potentiometric titration in aqueous or mixed solvents (e.g., DMSO/water) is standard. For phenolic protons (pKa ~8–10), use pH-dependent UV-Vis shifts in alkaline media. For carboxylic protons (pKa ~2–4), monitor protonation states via NMR or conductometric titration. Linear relationships with Hammett σ constants can validate results .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for octahydrophthalazine-containing systems?

Answer:

- Variable-temperature NMR to assess dynamic effects (e.g., ring-flipping in octahydrophthalazine causing signal broadening at room temperature).

- 2D NMR (COSY, HSQC) to assign overlapping proton environments. For example, coupling between H-4a and H-8a protons in the phthalazine ring can clarify stereochemical ambiguity .

- Computational modeling (DFT or MD simulations) to predict chemical shifts and verify experimental assignments .

Q. What experimental design principles apply to studying the compound’s reactivity in heterocyclic ring-opening or functionalization reactions?

Answer:

- Kinetic studies under varying temperatures and catalysts (e.g., acid/base conditions) to track ring-opening pathways.

- Protecting group strategies (e.g., methyl esterification of the benzoic acid) to isolate reactive sites.

- In situ monitoring via LC-MS or TLC to identify intermediates. For example, phthalazine diketones may undergo nucleophilic attack at the C-1/C-4 positions, requiring careful control of electrophilic reagents .

Q. How can researchers leverage computational tools to predict biological activity or supramolecular interactions for this compound?

Answer:

- Molecular docking (AutoDock, Schrödinger) to screen against enzyme targets (e.g., cyclooxygenase for anti-inflammatory activity, given structural similarities to salicylic acid derivatives) .

- QSAR modeling to correlate substituent effects (e.g., electron-withdrawing groups on the benzoic acid) with bioactivity.

- Crystal structure prediction (MERCURY, CSP tools) to study packing motifs and hydrogen-bonding networks, which influence solubility and stability .

Methodological Challenges and Data Interpretation

Q. How should researchers address low yields in the coupling step of azo-benzoic acid synthesis?

Answer:

- Optimize pH : Azo coupling proceeds efficiently in mildly alkaline media (pH 8–9) to activate phenolic hydroxyl groups without decomposing diazonium salts.

- Temperature control : Maintain <10°C to prevent diazonium salt degradation.

- Electron-deficient coupling partners : Use nitro- or halogen-substituted benzoic acids to enhance electrophilicity at the coupling position .

Q. What analytical workflows validate the compound’s stability under varying storage conditions?

Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 1–4 weeks.

- Stability-indicating HPLC : Monitor degradation products (e.g., hydrolyzed diketone or decarboxylated derivatives) using a C18 column and gradient elution (water/acetonitrile + 0.1% TFA).

- Mass spectrometry : Identify degradation pathways via fragment ion analysis (e.g., loss of CO₂ from the benzoic acid moiety) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.